4-Chloro-7-fluoroquinazoline

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

4-Chloro-7-fluoroquinazoline is the definitive electrophilic building block for ATP-competitive kinase inhibitor synthesis. The 7-fluoro substituent establishes critical hinge-region hydrogen-bonding interactions absent in the 6-fluoro regioisomer, making this the only acceptable regioisomer for validated kinase SAR campaigns. The 4-chloro group undergoes efficient SNAr coupling with anilines, thiols, and alkoxides under mild conditions. Procure with certified ≥95% purity to eliminate pre-screening repurification and ensure fragment screening data integrity. Avoid the 6-fluoro regioisomer—steric clash with the gatekeeper residue yields off-target profiles and invalid SAR.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 16499-62-0
Cat. No. B093429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroquinazoline
CAS16499-62-0
Synonyms4-CHLORO-7-FLUORO-QUINAZOLINE
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=CN=C2Cl
InChIInChI=1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H
InChIKeyJHBYQJRHJVEKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoroquinazoline (CAS 16499-62-0) | Procurement-Grade Quinazoline Building Block for Kinase-Targeted Synthesis


4-Chloro-7-fluoroquinazoline (CAS 16499-62-0) is a halogenated heterocyclic building block belonging to the quinazoline class, widely employed in medicinal chemistry as a key intermediate for synthesizing kinase inhibitors and other biologically active molecules. Its structure features a quinazoline core substituted with chlorine at the 4-position and fluorine at the 7-position (molecular formula C₈H₄ClFN₂, molecular weight 182.58 g/mol), which confers distinct electronic and steric properties essential for target engagement in ATP-binding pockets. The compound is commercially available at purities ranging from 95% to >99% , with the 4-chloro group serving as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions to introduce diverse amine, thiol, or alkoxy pharmacophores .

Why 4-Chloro-7-fluoroquinazoline (CAS 16499-62-0) Cannot Be Replaced by Unsubstituted or 6-Fluoro Quinazoline Analogs


Substituting 4-chloro-7-fluoroquinazoline with unsubstituted 4-chloroquinazoline (CAS 5190-68-1) or the 6-fluoro regioisomer (CAS 16499-61-9) is not functionally equivalent in downstream applications. The 7-fluoro substituent introduces a distinct electrostatic potential surface and dipole moment relative to the 6-fluoro isomer, which alters hydrogen-bonding interactions with hinge-region residues in kinase ATP-binding sites [1]. Additionally, the 7-fluoro motif is specifically required in the synthesis of numerous patented kinase inhibitor scaffolds where the 6-fluoro variant fails to produce the desired biological activity due to steric clash with the gatekeeper residue or altered orientation of the 4-anilino substituent [2]. Procurement of the incorrect regioisomer leads to failed SNAr coupling yields, off-target kinase inhibition profiles, and invalidated structure-activity relationship (SAR) data.

Quantitative Differentiation of 4-Chloro-7-fluoroquinazoline (CAS 16499-62-0) from Closest Analogs: Head-to-Head and Cross-Study Evidence


Synthetic Efficiency: Near-Quantitative Chlorination Yield vs. 4-Chloroquinazoline

The synthesis of 4-chloro-7-fluoroquinazoline from 7-fluoro-3H-quinazolin-4-one proceeds with approximately 99% yield (~quantitative) using thionyl chloride under reflux conditions [1]. This efficiency contrasts with the chlorination of unsubstituted 3H-quinazolin-4-one to yield 4-chloroquinazoline, which under comparable SOCl₂ conditions has been reported to give yields of 77-81% depending on the specific substituent pattern [2]. The presence of the electron-withdrawing 7-fluoro substituent activates the 4-position toward chlorination, enabling more complete conversion and reducing purification burden.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Kinase Selectivity Optimization: Unique 7-Fluoro Steric Effects for Isoform Discrimination

The 7-fluoro substitution in 4-chloro-7-fluoroquinazoline confers unique steric effects that enable isoform discrimination in kinase selectivity optimization, with measured kinase selectivity indices exceeding 100 . Class-level evidence indicates that modifications at the 6- and 7-positions of the quinazoline scaffold produce divergent selectivity profiles toward RIPK2/3 kinases [1]. The 7-fluoro motif is specifically required in the synthesis of multi-kinase inhibitors achieving oral bioavailability (F% = 54) and potent antiproliferative activity [2], whereas the 6-fluoro regioisomer is primarily associated with antibacterial applications rather than selective kinase inhibition .

Kinase Inhibitor Selectivity Medicinal Chemistry

Commercial Availability at High Purity: 99.09% Specification vs. Industry Standard 95%

4-Chloro-7-fluoroquinazoline is commercially available with a certified purity specification of 99.09% (HPLC) from certain suppliers , significantly exceeding the typical industry standard purity of 95-96% offered for the 6-fluoro regioisomer and unsubstituted 4-chloroquinazoline (95% minimum) . This higher purity specification reduces the risk of side reactions from unknown impurities during sensitive SNAr couplings and eliminates the need for repurification prior to use in fragment-based screening or SAR campaigns.

Procurement Quality Control Building Block

Patented Scaffold Prevalence: Documented Use in US2008/70935 and WO2014/145512 vs. Limited Patent Footprint of 6-Fluoro Analog

4-Chloro-7-fluoroquinazoline is explicitly cited as a key intermediate in multiple pharmaceutical patents, including US2008/70935 A1 (quinazoline derivatives as kinase inhibitors, page 54) [1] and WO2014/145512 A2 (pages 83-84) [2]. This patent footprint reflects its established utility in generating patentable kinase inhibitor chemotypes. In contrast, the 6-fluoro regioisomer (CAS 16499-61-9) has a more limited patent presence, primarily appearing in JNK pathway-related filings rather than the broader EGFR/kinase inhibitor landscape [3].

Patent Analysis Kinase Inhibitor Intellectual Property

Physicochemical Differentiation: Higher Predicted LogD (pH 7.4) of 2.39 vs. 1.97 for 4-Chloroquinazoline

The 7-fluoro substitution on the quinazoline core increases lipophilicity as measured by predicted LogD (pH 7.4). 4-Chloro-7-fluoroquinazoline has a calculated LogD of 2.39 [1], compared to a reported experimental LogP of approximately 1.97 for unsubstituted 4-chloroquinazoline [2]. This ~0.42 Log unit increase in lipophilicity can influence membrane permeability and protein binding in downstream drug candidates, offering medicinal chemists a distinct physicochemical starting point without requiring additional lipophilic modifications.

Physicochemical Properties ADME Drug Design

Optimal Procurement and Application Scenarios for 4-Chloro-7-fluoroquinazoline (CAS 16499-62-0)


Synthesis of 4-Anilino-7-fluoroquinazoline Kinase Inhibitors via SNAr

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitors should procure 4-chloro-7-fluoroquinazoline as the preferred electrophilic partner for SNAr coupling with substituted anilines. The 4-chloro group undergoes efficient substitution under mild conditions, while the 7-fluoro substituent engages in favorable interactions with the kinase hinge region. The documented 99% synthetic yield of the core scaffold ensures cost-effective access to multi-gram quantities for SAR exploration [1]. The established patent precedent in US2008/70935 provides a validated synthetic pathway for generating patentable kinase inhibitor chemotypes [2].

Fragment-Based Drug Discovery Requiring High-Purity Quinazoline Scaffolds

Fragment-based screening campaigns demand building blocks of exceptional purity (>99%) to avoid false positives from trace impurities. Procurement of 4-chloro-7-fluoroquinazoline with a certified purity of 99.09% eliminates the need for pre-screening repurification and ensures that observed biological activity can be confidently attributed to the intended fragment or its derivatives . The 7-fluoro substituent provides a useful ¹⁹F NMR handle for fragment binding studies and protein-observed NMR experiments.

Selective RIPK2/3 or Multi-Kinase Inhibitor Optimization

Research programs targeting RIPK2/3 or seeking multi-kinase inhibition profiles with oral bioavailability should select 4-chloro-7-fluoroquinazoline over the 6-fluoro regioisomer. Class-level SAR demonstrates that the 7-position fluorine substitution pattern is critical for achieving the desired kinase selectivity and potency [3], with optimized derivatives achieving oral bioavailability of 54% and potent antiproliferative activity across multiple cancer cell lines [4]. Use of the incorrect 6-fluoro regioisomer directs synthetic efforts toward antibacterial rather than kinase-targeted outcomes .

Patent-Driven Medicinal Chemistry Programs Targeting EGFR or JNK Pathways

Industrial medicinal chemistry groups seeking to generate novel intellectual property in the kinase inhibitor space should prioritize 4-chloro-7-fluoroquinazoline due to its established patent footprint. The compound is explicitly referenced as an intermediate in US2008/70935 and WO2014/145512, providing a clear prior art foundation upon which to build novel composition-of-matter claims [5]. This reduces freedom-to-operate uncertainty compared to scaffolds with ambiguous or limited patent precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.